molecular formula C21H21BrF2N2O2S B10941177 N~1~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-bromo-2-(difluoromethoxy)benzamide

N~1~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-bromo-2-(difluoromethoxy)benzamide

Cat. No.: B10941177
M. Wt: 483.4 g/mol
InChI Key: FZUFEIVEQKOZRO-UHFFFAOYSA-N
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Description

N~1~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-bromo-2-(difluoromethoxy)benzamide is a complex organic compound that features a unique combination of adamantyl, thiazolyl, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-bromo-2-(difluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 1-adamantylamine with thiazole derivatives under controlled conditions to form the thiazolyl-adamantyl intermediate. This intermediate is then reacted with 5-bromo-2-(difluoromethoxy)benzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-bromo-2-(difluoromethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N~1~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-bromo-2-(difluoromethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-bromo-2-(difluoromethoxy)benzamide involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds. The thiazolyl moiety can interact with enzymes and receptors, modulating their activity. The benzamide group may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-bromo-2-(difluoromethoxy)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the adamantyl group enhances its stability, while the thiazolyl and benzamide groups contribute to its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C21H21BrF2N2O2S

Molecular Weight

483.4 g/mol

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-bromo-2-(difluoromethoxy)benzamide

InChI

InChI=1S/C21H21BrF2N2O2S/c22-14-1-2-16(28-19(23)24)15(6-14)18(27)26-20-25-17(10-29-20)21-7-11-3-12(8-21)5-13(4-11)9-21/h1-2,6,10-13,19H,3-5,7-9H2,(H,25,26,27)

InChI Key

FZUFEIVEQKOZRO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=C(C=CC(=C5)Br)OC(F)F

Origin of Product

United States

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